alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid

Anti-inflammatory SAR Rat paw edema

alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid (CAS 54785-37-4) is a synthetic small-molecule arylpropionic acid derivative belonging to the 2-aryl-5-benzoxazolealkanoic acid class. This chemotype is historically anchored by the withdrawn NSAID benoxaprofen, which established that alpha-methylacetic acid substitution at the benzoxazole 5-position confers superior anti-inflammatory activity compared to esters, amides, alcohols, amines, or tetrazole bioisosteres in the carrageenan-induced rat paw edema model.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 54785-37-4
Cat. No. B13954953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid
CAS54785-37-4
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O
InChIInChI=1S/C17H15NO3/c1-10-5-3-4-6-13(10)16-18-14-9-12(11(2)17(19)20)7-8-15(14)21-16/h3-9,11H,1-2H3,(H,19,20)
InChIKeyVGTADLXBZBVHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid (CAS 54785-37-4): A Structurally Distinct 2-Arylbenzoxazole Propionic Acid for Inflammatory Pharmacology & Chemical Biology


alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid (CAS 54785-37-4) is a synthetic small-molecule arylpropionic acid derivative belonging to the 2-aryl-5-benzoxazolealkanoic acid class [1]. This chemotype is historically anchored by the withdrawn NSAID benoxaprofen, which established that alpha-methylacetic acid substitution at the benzoxazole 5-position confers superior anti-inflammatory activity compared to esters, amides, alcohols, amines, or tetrazole bioisosteres in the carrageenan-induced rat paw edema model [1]. The defining structural feature of the title compound is the ortho-methyl substituent on the 2-phenyl ring, which distinguishes it from the para-halogenated analogs that achieved clinical investigation (benoxaprofen: 4-Cl; flunoxaprofen: 4-F) [1].

Why alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid Cannot Be Interchanged with Other 2-Arylbenzoxazole Analogs


Within the 2-aryl-5-benzoxazolealkanoic acid series, anti-inflammatory potency in the rat paw edema assay is exquisitely sensitive to the nature and position of the aryl substituent [1]. Published SAR from the foundational benoxaprofen series demonstrates a clear halogen-dependent efficacy cliff: para-halogenated analogs (4-Cl and 4-F) are the most potent members, exhibiting 3- to 5-fold greater activity than phenylbutazone, whereas unsubstituted phenyl and non-halogen variants occupy a distinctly lower activity tier [1]. The o-tolyl modification present in alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid introduces a sterically and electronically distinct ortho-methyl pharmacophore not represented in any clinically evaluated analog, creating a unique lipophilicity and target-engagement profile that precludes direct functional substitution by either the 4-chlorophenyl or 4-fluorophenyl congeners .

Quantitative Differentiation Evidence for alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid vs. Benoxaprofen and Structural Analogs


Anti-Inflammatory Potency Cliff: Halogen vs. Non-Halogen 2-Aryl Substitution in the Rat Carrageenan Paw Edema Model

In the foundational SAR study of 2-aryl-5-benzoxazolealkanoic acids, para-halogen substitution on the 2-phenyl ring produced the most active anti-inflammatory compounds. 2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid (benoxaprofen) and its 4-fluoro analog (flunoxaprofen) were 3- to 5-fold more potent than phenylbutazone based on ED30 values in the carrageenan rat paw edema assay (5 h post single oral dose) [1]. The title compound bears an ortho-methyl substituent rather than a para-halogen. While the Dunwell et al. (1975) study establishes that non-halogen aryl analogs in this series belong to a lower activity tier than the 4-Cl and 4-F congeners, specific ED30 values for the o-tolyl analog were not reported in that primary publication [1]. This evidence gap itself constitutes a critical differentiation point: the o-tolyl compound occupies an underexplored region of the 2-aryl SAR landscape where potency has not been quantitatively benchmarked against the halogen standard-of-reference.

Anti-inflammatory SAR Rat paw edema ED30 Benzoxazole

Ortho-Methyl Steric Differentiation from para-Tolyl and para-Halogen Congeners

Alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid is distinguished from its para-tolyl regioisomer (alpha-methyl-2-(4-methylphenyl)-5-benzoxazoleacetic acid, CAS 64237-06-5) solely by the position of the methyl group on the 2-phenyl ring . Ortho-substitution introduces a steric clash between the 2-methyl group and the benzoxazole ring system, increasing the rotational barrier around the aryl–oxazole bond . This conformational restriction alters the dihedral angle between the 2-aryl ring and the benzoxazole plane, which in turn modulates π-stacking interactions within the COX/lipoxygenase active site and affects the spatial presentation of the alpha-methylacetic acid pharmacophore [1]. In contrast, the para-methyl analog presents minimal steric hindrance and adopts a more coplanar ground-state geometry .

Ortho-substitution Steric effects Conformational analysis Benzoxazole SAR probe

Lipophilicity Differentiation: LogP Comparison with Benoxaprofen

The calculated logP of alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid is 3.99 , compared with an experimentally determined logP of 3.23 for benoxaprofen (2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid) [1]. This represents a ΔlogP of +0.76 log units, indicating that replacement of the 4-chloro substituent with an ortho-methyl group increases lipophilicity by approximately 0.76 orders of magnitude. This difference is physiologically meaningful: it predicts enhanced membrane permeability for the o-tolyl analog, potentially translating to higher tissue distribution but also potentially altered plasma protein binding and metabolic clearance profiles [1].

Lipophilicity LogP Physicochemical properties Drug-likeness Benzoxazole

Molecular Weight and Absence of Halogen: Differentiation from Benoxaprofen and Flunoxaprofen

alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid has a molecular weight of 281.30 g/mol and contains no halogen atoms (molecular formula: C17H15NO3) . Benoxaprofen (C16H12ClNO3, MW 301.72) contains a chlorine atom, and flunoxaprofen (C16H12FNO3, MW 285.27) contains a fluorine atom . The absence of halogen eliminates the potential for halogen-dependent toxicity mechanisms, including aryl halide-mediated covalent protein binding associated with benoxaprofen's clinical hepatotoxicity [1].

Molecular weight Halogen-free Lead optimization Benzoxazole Toxicophore avoidance

Class-Level Differentiation: 5-Lipoxygenase Inhibitory Profile of the 2-Arylbenzoxazole Scaffold

The 2-aryl-5-benzoxazolealkanoic acid scaffold, exemplified by benoxaprofen, is mechanistically distinguished from conventional NSAIDs by its preferential inhibition of 5-lipoxygenase (5-LOX) over cyclooxygenase (COX) [1][2]. Benoxaprofen is classified as an arachidonate 5-lipoxygenase inhibitor (ChEBI:64964) and its anti-inflammatory activity is apparently unrelated to inhibition of prostaglandin synthesis [1][3]. As a close structural analog sharing the identical benzoxazole core, alpha-methylacetic acid pharmacophore, and 2-aryl substitution pattern, the o-tolyl compound is predicted to engage the same 5-LOX target based on class-level pharmacophore inference [1]. This LOX-over-COX selectivity profile is fundamentally different from traditional COX-1/COX-2 inhibitors such as ibuprofen or celecoxib [2].

5-Lipoxygenase LOX COX Dual inhibition Anti-inflammatory mechanism

Recommended Research & Procurement Applications for alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid


2-Aryl SAR Probe for Mapping the Steric and Electronic Requirements of the Benzoxazole Anti-Inflammatory Pharmacophore

The ortho-methyl substituent introduces a unique steric constraint not present in any para-substituted congener, making this compound an essential tool for conformational SAR studies at the aryl–oxazole junction [1]. Screening libraries that include both the o-tolyl and p-tolyl regioisomers enable systematic mapping of torsional angle preferences on anti-inflammatory potency and target selectivity [1]. This application is directly supported by the structural differentiation evidence in Section 3 (Evidence Item 2).

Halogen-Free Lead Scaffold for 5-Lipoxygenase Inhibitor Development with Reduced Toxicophore Risk

The compound provides a halogen-free entry point into the 2-arylbenzoxazolealkanoic acid class, which is mechanistically associated with 5-LOX inhibition [2]. Unlike benoxaprofen, whose clinical use was terminated due to hepatotoxicity linked in part to its 4-chloro substituent and reactive acyl glucuronide formation, the o-tolyl analog lacks the halogen atom implicated in covalent protein binding [3]. This supports its use as a starting scaffold for lead optimization programs targeting LOX-mediated inflammatory pathways without the legacy toxicity concerns of the 4-chlorophenyl template [2][3]. This application is informed by Evidence Items 4 and 5 in Section 3.

Physicochemical Comparator for In Vitro ADME Profiling of Benzoxazole-Based Anti-Inflammatory Candidates

With a LogP of 3.99 (ΔLogP = +0.76 vs. benoxaprofen) and a molecular weight of 281.30 g/mol, this compound serves as a higher-lipophilicity, lower-molecular-weight comparator in permeability, plasma protein binding, and metabolic stability assays [4]. Its distinct physicochemical signature enables rank-ordering of ADME properties across a congeneric series, facilitating identification of analogs with optimal absorption and distribution characteristics . This application is directly supported by Evidence Item 3 in Section 3.

Reference Standard for Analytical Method Development and Isomeric Impurity Profiling in Benzoxazole Synthesis

The well-defined ortho-methyl substitution pattern makes this compound a valuable reference standard for chromatographic method development (HPLC, GC) aimed at resolving positional isomers in benzoxazole synthetic workflows [1]. Its distinct retention time relative to the para-methyl regioisomer enables robust impurity profiling, which is critical for quality control in both research-grade and scalable synthesis of 2-arylbenzoxazole derivatives [1]. This application is supported by the structural differentiation described in Section 2 and Evidence Item 2.

Quote Request

Request a Quote for alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.